N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-2-8-17-22-23-19-20(27)24(15-11-6-7-12-16(15)25(17)19)13-18(26)21-14-9-4-3-5-10-14/h6-7,11-12,14H,2-5,8-10,13H2,1H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIFGFQFYRYFAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves the following steps:
Formation of the triazoloquinoxaline core: Starting with the appropriate quinoxaline derivatives, cyclization with hydrazine derivatives creates the triazoloquinoxaline structure.
Cyclohexylation: The addition of the cyclohexyl group can be performed via alkylation reactions, using cyclohexyl halides in the presence of suitable bases. Each of these reactions requires controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure the desired product yield and purity.
Industrial Production Methods
Industrial-scale production might employ optimized and scalable versions of these synthetic routes, often involving continuous flow reactors for efficiency and consistency. Process parameters are fine-tuned to maximize yield while minimizing byproducts and waste.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide undergoes various chemical reactions, such as:
Oxidation: The triazoloquinoxaline core can be subjected to oxidative conditions, potentially modifying the nitrogen heterocycles.
Reduction: Reductive reactions may target the carbonyl groups or the nitrogen heterocycles.
Substitution: The amide and cyclohexyl groups can undergo substitution reactions, allowing for structural modifications.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in solvents like acetonitrile or water.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalysts, or sodium borohydride in protic solvents.
Substitution: Alkyl halides and suitable bases in polar aprotic solvents for efficient substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used, often resulting in functionalized derivatives that can be further explored for biological activity.
Scientific Research Applications
N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide finds applications in various scientific domains:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Exploring its interactions with biomolecules and its potential as a biochemical probe.
Medicine: Investigating its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Potential use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. The triazoloquinoxaline core might interact with active sites in these proteins, modulating their activity. Specific pathways affected could include signal transduction cascades or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Triazolobenzodiazepines: Compounds sharing the triazole ring but attached to a benzodiazepine core.
Quinoxalines: Compounds with variations in the substitution patterns on the quinoxaline ring.
Cyclohexylamides: Similar structures with different heterocyclic cores.
Uniqueness
N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide stands out due to the specific combination of the triazoloquinoxaline core and the cyclohexyl group, which may impart unique pharmacological properties and chemical reactivity. This uniqueness can lead to novel applications and opportunities for further research.
Biological Activity
N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound with significant potential in medicinal chemistry, particularly in the fields of oncology and antiviral therapy. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure incorporates a quinoxaline core, which is known for its diverse biological activities, including anticancer and antiviral properties.
Anticancer Activity
Recent research has highlighted the anticancer potential of quinoxaline derivatives. For instance, derivatives containing the triazole moiety have shown promising results against various cancer cell lines.
Case Studies and Research Findings
- Anticancer Efficacy : A study reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The most active compound in this series demonstrated IC50 values of 1.9 µg/mL for HCT-116 and 2.3 µg/mL for MCF-7, outperforming doxorubicin (IC50 = 3.23 µg/mL) .
- Mechanism of Action : The mechanism underlying the anticancer effects has been attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, quinoxaline derivatives have been shown to induce apoptosis in cancer cells through activation of caspases .
Antiviral Activity
Quinoxaline derivatives have also been evaluated for their antiviral properties, particularly against hepatitis C virus (HCV).
Research Findings
- Antiviral Potency : In vitro studies indicated that quinoxaline derivatives could inhibit HCV replication effectively. A derivative with a similar structure demonstrated an EC50 value significantly lower than that of existing antiviral agents .
- Structure-Activity Relationship (SAR) : The incorporation of electron-withdrawing groups on the benzene ring was found to enhance antiviral activity, suggesting that modifications at specific positions can optimize efficacy .
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for N-cyclohexyl-2-(4-oxo-1-propyltriazoloquinoxalin-5-yl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves:
- Triazoloquinoxaline core formation : Cyclization of precursors (e.g., quinoxaline derivatives and triazole intermediates) under acidic/basic conditions .
- N-propylation : Alkylation of the triazole nitrogen using propyl halides or Mitsunobu reactions .
- Acetamide coupling : Reaction of the intermediate with cyclohexylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) . Optimization includes solvent selection (DMF, THF), temperature control (60–100°C), and catalyst screening (e.g., Pd for cross-coupling) to improve yields (>70%) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Key methods:
- HPLC : Quantifies purity (>95%) and detects impurities using C18 columns with UV detection at 254 nm .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclohexyl CH₂ at δ 1.2–1.8 ppm, triazole protons at δ 8.2–8.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z calc. 436.18) .
Q. What preliminary biological screening assays are recommended for this compound?
Standard assays include:
- Anticancer activity : MTT assay against HeLa, MCF-7, and A549 cell lines (IC₅₀ < 10 µM for active derivatives) .
- Antimicrobial testing : Broth microdilution for MIC determination against S. aureus and E. coli .
- Enzyme inhibition : Kinase or COX-2 inhibition assays with fluorogenic substrates .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across cell lines) be resolved?
Contradictions arise due to:
- Cell line heterogeneity : Use isogenic cell pairs (e.g., wild-type vs. mutant p53) to isolate target effects .
- Assay interference : Validate results via orthogonal methods (e.g., apoptosis flow cytometry vs. MTT) .
- Solubility limitations : Adjust DMSO concentration (<0.1%) or use nanoformulations to improve bioavailability .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Key approaches:
- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -SO₂NH₂) to reduce logP (<5) .
- Metabolic stability : Test hepatic microsomal degradation (t₁/₂ > 60 min for stable analogs) .
- Prodrug design : Mask the acetamide moiety with ester linkages for enhanced absorption .
Q. How can structure-activity relationship (SAR) studies guide further derivatization?
SAR insights:
- Triazole substituents : Propyl groups enhance membrane permeability vs. benzyl (logD 3.2 vs. 4.1) .
- Cyclohexyl vs. aryl acetamides : Cyclohexyl improves solubility (2.5 mg/mL vs. 0.8 mg/mL for phenyl) .
- Quinoxaline oxidation state : 4-oxo derivatives show higher kinase inhibition than 3-oxo analogs (IC₅₀ 1.2 µM vs. 8.7 µM) .
Q. What computational methods predict binding modes and target interactions?
Use:
- Molecular docking : AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase, ∆G < -9 kcal/mol) .
- QSAR modeling : 3D descriptors (e.g., CoMSIA) correlate substituent effects with bioactivity .
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories (RMSD < 2.0 Å) .
Q. How do stability studies inform storage and handling protocols?
Findings:
- Photodegradation : Protect from light (t₁/₂ reduces from 30 to 7 days under UV) .
- Hydrolytic stability : Suspend in anhydrous DMSO at -20°C to prevent acetamide hydrolysis .
- Thermal degradation : Decomposes above 150°C (DSC/TGA data) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
